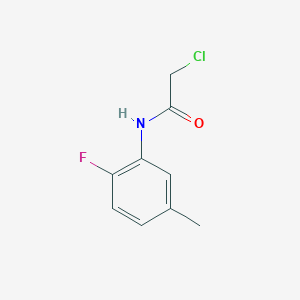

2-chloro-N-(2-fluoro-5-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-fluoro-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJOMYINGDFPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406708 | |

| Record name | 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630119-82-3 | |

| Record name | 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide typically involves the reaction of 2-fluoro-5-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Starting Materials: 2-fluoro-5-methylaniline and chloroacetyl chloride.

Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a low temperature (0-5°C) to control the exothermic nature of the reaction.

Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-fluoro-5-methylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure safety and efficiency.

Reaction Control: Temperature and pH are closely monitored and controlled to optimize yield and purity.

Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluoro-5-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines are formed.

Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

Hydrolysis Products: Hydrolysis results in the formation of 2-fluoro-5-methylaniline and chloroacetic acid.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of various chemical products.

Biology

- Biological Activity Studies : Research has investigated its interactions with biomolecules, revealing potential antimicrobial and anticancer properties. For instance, derivatives have shown significant antibacterial activity against strains like E. coli and Staphylococcus aureus.

| Compound Code | E. coli (mm) | Staphylococcus aureus (mm) |

|---|---|---|

| 3a | 7 | No zone |

| 3b | 26 | 25 |

| 3c | 30 | 36 |

- Anticancer Potential : Studies indicate that derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

- Therapeutic Properties : The compound is being explored for its potential use in drug development, particularly as a precursor for synthesizing pharmaceuticals targeting various diseases.

- Monoamine Oxidase A Inhibition : Computational studies suggest that related compounds may act as inhibitors of monoamine oxidase A (MAO-A), relevant in treating depression.

Industrial Applications

- Agrochemicals Production : The compound is utilized in the manufacturing of agrochemicals, contributing to the development of pesticides and herbicides that are crucial for modern agriculture.

- Dyes and Pigments : Its unique chemical properties make it suitable for producing dyes and pigments used in textiles and other industries.

Antidepressant Activity Study

A study assessed the antidepressant potential of related compounds using behavioral tests such as the Tail Suspension Test (TST) and Forced Swim Test (FST). Results indicated that at a dose of 30 mg/kg, these compounds significantly reduced immobility duration, suggesting antidepressant-like effects.

Fragment-Based Drug Discovery

Recent research has utilized fragment-based drug discovery techniques to identify irreversible covalent inhibitors based on the weak reactivity of chlorofluoroacetamide derivatives. This approach highlights the compound's potential in developing novel therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluoro-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural diversity of chloroacetamide derivatives arises from substitutions on the phenyl ring or modifications to the acetamide backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Impact of Substituent Position and Electronic Effects

- Ortho vs. Para Substitution : The target compound's 2-fluoro substituent creates steric hindrance and electronic effects distinct from the 4-fluoro analog in 2-chloro-N-(4-fluorophenyl)acetamide. The ortho-fluoro group may reduce rotational freedom, influencing binding affinity in biological systems .

- Methyl vs.

- Heterocyclic Modifications : Thiazole-containing analogs (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) exhibit enhanced antimicrobial activity due to the thiazole ring’s ability to participate in hydrogen bonding and π-π interactions .

Toxicity and Environmental Impact

Biological Activity

2-Chloro-N-(2-fluoro-5-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

The synthesis of this compound typically involves the reaction between 2-fluoro-5-methylaniline and chloroacetyl chloride in the presence of a base like triethylamine. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (0-5°C) to control exothermic reactions. The general reaction scheme is as follows:

Starting Materials :

- 2-Fluoro-5-methylaniline

- Chloroacetyl chloride

Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: 0-5°C

Procedure :

- Mix 2-fluoro-5-methylaniline with triethylamine in dichloromethane.

- Add chloroacetyl chloride dropwise while stirring.

- Isolate the product by filtration and purify through recrystallization.

This compound's unique substitution pattern enhances its reactivity and biological activity, particularly due to the presence of both chloro and fluoro groups, which increase lipophilicity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking their activity.

- Receptor Binding : It can interact with cellular receptors, modulating signal transduction pathways that affect various cellular functions.

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that modifications in the aryl acetamide structure can significantly influence antimicrobial efficacy .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In structure-activity relationship (SAR) studies, it was found that fluorinated compounds demonstrated enhanced potency against various cancer cell lines compared to their non-fluorinated counterparts. For example, related compounds showed IC50 values in the low micromolar range against Hep-2 and P815 cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Hep-2 | 3.25 |

| Compound B | P815 | 17.82 |

| This compound | Various | TBD |

Case Studies

- Study on Cryptosporidiosis Treatment : A study synthesized multiple compounds to explore their efficacy against Cryptosporidium. While this compound was not the lead compound, its structural characteristics were noted for potential improvements in potency when modified .

- Antidepressant Potential : Research into similar phenylacetamides highlighted their antidepressant effects, suggesting that modifications to the acetamide structure could yield compounds with improved pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.